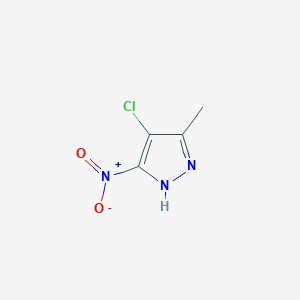

4-Chloro-3-methyl-5-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methyl-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRMXEGIHGSLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344197 | |

| Record name | 4-Chloro-3-methyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512810-26-3 | |

| Record name | 4-Chloro-5-methyl-3-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to this compound, a valuable substituted pyrazole intermediate in medicinal and agrochemical research. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations that govern the synthesis. We will explore a logical two-step sequence commencing with the electrophilic chlorination of 3-methyl-1H-pyrazole, followed by a regioselective nitration of the resulting intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this important molecule.

Introduction and Strategic Overview

Substituted pyrazoles are a cornerstone of modern heterocyclic chemistry, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1] The specific substitution pattern of this compound (CAS 400753-12-0) offers a versatile platform for further functionalization, making a reliable synthetic protocol highly desirable.

The synthetic strategy presented herein is predicated on the principles of electrophilic aromatic substitution (EAS) on the pyrazole ring. The pyrazole nucleus is an electron-rich heterocycle, though less reactive than pyrrole. Electrophilic attack occurs preferentially at the C4 position, which does not disrupt the aromatic sextet across both nitrogen atoms in the transition state.[2]

Our chosen synthetic pathway involves two sequential electrophilic substitution reactions on the readily available starting material, 3-methyl-1H-pyrazole:

-

Step 1: Electrophilic Chlorination. Introduction of a chlorine atom at the C4 position.

-

Step 2: Electrophilic Nitration. Introduction of a nitro group at the C5 position.

This sequence is strategically advantageous. Performing chlorination first yields 4-chloro-3-methyl-1H-pyrazole. In the subsequent nitration step, the existing substituents—the C3 methyl group (activating) and the C4 chloro group (deactivating)—both act as ortho/para directors. Their combined influence strongly favors the regioselective introduction of the nitro group at the C5 position. The alternative route of nitrating first would introduce a strongly deactivating nitro group, making the subsequent chlorination step significantly more challenging and potentially requiring harsher conditions.

Overall Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway.

Caption: Two-step synthesis of the target compound.

Part I: Synthesis of 4-Chloro-3-methyl-1H-pyrazole (Intermediate)

The first critical step is the regioselective chlorination of 3-methyl-1H-pyrazole. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack. We have selected sulfuryl chloride (SO₂Cl₂) as the chlorinating agent due to its efficacy in chlorinating electron-rich heterocyclic systems under mild conditions.[3][4]

Reaction Mechanism: Electrophilic Chlorination

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuryl chloride acts as the source of the electrophilic chlorine species.

Caption: Mechanism of electrophilic chlorination at C4.

Experimental Protocol: Chlorination

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight | Molar Eq. | Amount |

| 3-Methyl-1H-pyrazole | 1453-58-3 | 82.10 g/mol | 1.0 | 8.21 g |

| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | 134.96 g/mol | 1.05 | 7.0 ml |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - | 100 mL |

| Saturated NaHCO₃ (aq) | - | - | - | As needed |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | - | As needed |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methyl-1H-pyrazole (8.21 g, 100 mmol) and dry dichloromethane (100 mL).

-

Cooling: Cool the resulting solution to 0°C using an ice-water bath.

-

Reagent Addition: Add sulfuryl chloride (7.0 mL, 105 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5°C. The addition is exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring to neutralize the HCl and SO₂ byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid, 4-chloro-3-methyl-1H-pyrazole[5], can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white to off-white solid.

Part II: Synthesis of this compound (Final Product)

With the chlorinated intermediate in hand, the final step is the introduction of a nitro group at the C5 position. This transformation requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[6]

Reaction Mechanism: Electrophilic Nitration

The electron-donating methyl group at C3 and the lone pairs on the ring nitrogens sufficiently activate the C5 position to allow for electrophilic attack by the nitronium ion, despite the deactivating effect of the C4 chlorine atom.

Caption: Mechanism of electrophilic nitration at C5.

Experimental Protocol: Nitration

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight | Molar Eq. | Amount |

| 4-Chloro-3-methyl-1H-pyrazole | 1092682-87-5 | 116.55 g/mol | 1.0 | 5.83 g |

| Conc. Sulfuric Acid (H₂SO₄, 98%) | 7664-93-9 | 98.08 g/mol | - | 25 mL |

| Conc. Nitric Acid (HNO₃, 70%) | 7697-37-2 | 63.01 g/mol | 1.1 | 2.5 mL |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (25 mL). Cool the acid to 0°C in an ice-salt bath.

-

Substrate Addition: Slowly and portion-wise, add 4-chloro-3-methyl-1H-pyrazole (5.83 g, 50 mmol) to the cold sulfuric acid. Stir until all the solid has dissolved, maintaining the temperature below 10°C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (2.5 mL, ~55 mmol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

-

Reagent Addition: Add the cold nitrating mixture dropwise to the pyrazole solution over 30 minutes. The internal temperature must be strictly maintained below 10°C during the addition.

-

Reaction: After the addition, allow the reaction to stir at 0-5°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Subsequently, gently heat the reaction mixture to 50°C and maintain this temperature for 2 hours, monitoring by TLC.

-

Quenching and Precipitation: After cooling back to room temperature, very carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral (pH ~7).

-

Drying: Dry the isolated solid in a vacuum oven at 40-50°C to afford the final product, this compound.

Safety Considerations

-

Sulfuryl Chloride: Is corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Nitrating Mixture (HNO₃/H₂SO₄): Is extremely corrosive and a powerful oxidizing agent. It can cause severe burns upon contact. All operations involving the nitrating mixture must be performed with extreme caution in a fume hood. The addition of reagents must be slow and controlled, with efficient cooling to manage the highly exothermic reaction. When quenching, the acid mixture must always be added slowly to ice, never the other way around.

References

- synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.).

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. doi: 10.15227/orgsyn.085.0179

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326.

- Al-Zaydi, K. M. (2007). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Journal of Heterocyclic Chemistry, 44(4), 921-925.

- Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(18), 5192-5196.

- Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.

- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).

- ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles.

- Grimmett, M. R., Hartshorn, S. R., Schofield, K., & Weston, J. B. (1971). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Australian Journal of Chemistry, 24(8), 1657-1672.

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). Pharmaceuticals, 16(7), 1004.

- Al-Hourani, B. J., Al-Jahmani, A. A., Al-Ayed, A. S., & Al-Refai, M. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2018(4), M1016.

- ResearchGate. (n.d.). N‐Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1‐Aryl‐5‐pyrazolones at Room Temperature.

- Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions.

- PubChem. (n.d.). 4-Chloro-1-methyl-3-nitro-1H-pyrazole.

- Google Patents. (n.d.). A kind of preparation method of 4-chloropyrazole derivative.

- Li, X., et al. (2020). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 25(18), 4298.

- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). International Journal of Molecular Sciences, 24(3), 2895.

- Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. (2014). Organic Letters, 16(2), 576-579.

- Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2023). Beilstein Journal of Organic Chemistry, 19, 1640-1647.

- PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- Bentham Science. (n.d.). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles.

Sources

- 1. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 3. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]

- 4. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]

- 5. 4-CHLORO-3-METHYL-1H-PYRAZOLE CAS#: 1092682-87-5 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

4-Chloro-3-methyl-5-nitro-1H-pyrazole chemical properties

An In-depth Technical Guide to 4-Chloro-3-methyl-5-nitro-1H-pyrazole: Properties, Synthesis, and Applications

Introduction

As a cornerstone of heterocyclic chemistry, the pyrazole nucleus is a privileged scaffold, appearing in a multitude of compounds with significant applications in pharmaceuticals and agrochemicals.[1] The subject of this guide, this compound, represents a highly functionalized and synthetically versatile member of this class. The strategic placement of its substituents—a chloro group, a methyl group, and a potent electron-withdrawing nitro group—creates a unique electronic landscape that endows it with significant potential as a building block for novel molecular entities. The chloro atom serves as a reactive handle for nucleophilic substitution, the nitro group can be a precursor to an amino group or modulate the ring's acidity and reactivity, and the methyl group offers an additional point for potential modification. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity profile, and potential applications for researchers engaged in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

The precise characterization of a chemical entity is fundamental to its application. While comprehensive experimental data for this compound is not extensively published, we can consolidate its known identifiers and predicted properties to provide a working profile for researchers.

Chemical Identity and Properties

The following table summarizes the key identifiers and computed physicochemical properties for this compound. These values are crucial for database searches, analytical characterization, and predictive modeling of its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 400753-12-0 | [2] |

| Molecular Formula | C₄H₄ClN₃O₂ | [3] |

| Molecular Weight | 161.55 g/mol | [4] |

| Monoisotopic Mass | 160.9992 Da | [3] |

| InChIKey | RVRMXEGIHGSLHB-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 1.4 | [3] |

| Appearance | Crystalline powder (predicted) |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on the molecular structure and data from analogous compounds, the following spectroscopic characteristics are anticipated.

-

¹H NMR: The spectrum is expected to be relatively simple. The N-H proton of the pyrazole ring would likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), a characteristic feature for N-H protons in nitro-substituted pyrazoles. The methyl group (CH₃) protons would appear as a sharp singlet, likely in the range of 2.3-2.7 ppm.[5]

-

¹³C NMR: The spectrum would display four distinct signals for the carbon atoms. The C=N carbon (C3, attached to the methyl group) and the C-NO₂ carbon (C5) would be significantly deshielded. The C-Cl carbon (C4) would also appear downfield. The methyl carbon would be the most upfield signal, typically in the 10-15 ppm range.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula C₄H₄ClN₃O₂. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 162.00648 m/z (CCS: 127.6 Ų) and [M-H]⁻ at 159.99192 m/z (CCS: 127.9 Ų), have been calculated and can aid in identification.[3]

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The N-H stretch would appear as a broad band in the 3100-3400 cm⁻¹ region, and C-H stretches for the methyl group would be observed around 2900-3000 cm⁻¹.[6]

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles can be achieved through various well-established methodologies, most notably the condensation of a hydrazine with a 1,3-difunctional compound.[7] For this compound, a logical and efficient approach involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Workflow

The following protocol outlines a plausible pathway for the laboratory-scale synthesis. The causality behind the choice of reagents is rooted in achieving high regioselectivity and yield. The process begins with a Knorr-type pyrazole synthesis, followed by sequential halogenation and nitration.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

-

To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) dissolved in ethanol (3 mL/mmol).

-

Add hydrazine hydrate (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pyrazolone intermediate.

-

Causality: This classic Knorr pyrazole synthesis is a robust cyclocondensation reaction. Ethanol is an effective solvent, and reflux provides the necessary activation energy for the reaction to proceed to completion.

-

Step 2: Synthesis of 4-Chloro-3-methyl-1H-pyrazole

-

In a fume hood, carefully add 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5.0 eq).

-

Heat the mixture under reflux for 2-3 hours. The solution should become homogeneous.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

-

Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8 is reached.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the chlorinated pyrazole.[8]

-

Causality: POCl₃ acts as both a chlorinating and dehydrating agent, converting the pyrazolone tautomer into the aromatic 4-chloropyrazole. The excess POCl₃ drives the reaction to completion. The aqueous workup hydrolyzes any remaining POCl₃ and allows for product isolation.

-

Step 3: Synthesis of this compound

-

To a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.

-

Slowly add fuming nitric acid to the sulfuric acid with continuous stirring to create the nitrating mixture.

-

Add 4-chloro-3-methyl-1H-pyrazole (1.0 eq) portion-wise to the cold nitrating mixture, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain the final product.

-

Causality: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, though deactivated by the chloro group, undergoes electrophilic aromatic substitution. The nitro group is directed to the C5 position due to the directing effects of the ring nitrogens and the existing substituents. Low temperature is critical to control the exothermic reaction and prevent unwanted side products.[9]

-

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by the interplay of its functional groups, making it a valuable intermediate for combinatorial chemistry and targeted synthesis.

Caption: Key reactivity sites on the this compound scaffold.

-

N-H Acidity and Alkylation: The N-H proton is acidic and can be readily deprotonated by a base (e.g., NaH, K₂CO₃) to form a pyrazolate anion. This anion is a potent nucleophile, allowing for straightforward alkylation or arylation at the N1 position.

-

Nucleophilic Aromatic Substitution (SNAr) at C4: The presence of the strongly electron-withdrawing nitro group at C5 significantly activates the C4 position towards nucleophilic attack. The chloro atom can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, providing a direct route to diverse 4-substituted pyrazole libraries. This is arguably the most valuable reaction pathway for this molecule.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 5-amino-4-chloro-3-methyl-1H-pyrazole is a valuable bifunctional intermediate, enabling further derivatization, such as diazotization or condensation reactions.

-

Modification of the Methyl Group: While less reactive than the other sites, the methyl group can potentially undergo radical halogenation (e.g., with NBS) or oxidation to an aldehyde or carboxylic acid under specific conditions.

Applications in Drug Discovery and Agrochemicals

The pyrazole core is a well-established pharmacophore. Derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][10]

-

Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted pyrazole ring. The ability to easily introduce diversity at the C4 and N1 positions of this compound makes it an ideal starting point for synthesizing libraries to screen against various kinase targets implicated in cancer and inflammatory diseases.[10]

-

Precursor for Bioactive Compounds: The reduction of the nitro group to an amine, followed by substitution of the chlorine, allows for the construction of complex, multi-functionalized pyrazoles. These can be designed to mimic known pharmacophores or to explore new chemical space for targets like GPCRs and ion channels. The presence of halogen atoms in drug candidates can often enhance binding affinity and improve pharmacokinetic properties.[5]

-

Agrochemical Development: Pyrazole derivatives are also prominent in agrochemicals, particularly as herbicides and fungicides.[11] The synthetic accessibility and reactivity of this molecule make it a candidate for developing new crop protection agents.

Safety and Handling Protocols

As with any reactive chemical intermediate, proper handling of this compound is paramount. The following guidelines are based on data for structurally similar and nitro-aromatic compounds.[4][12][13]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity | 3 | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid all skin contact.[14]

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12] Store locked up.[13]

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.

References

- PubChem. 4-Chloro-1-methyl-3-nitro-1H-pyrazole. [Link]

- MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]

- Kishida Chemical Co., Ltd.

- Alfa Aesar. Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. [Link]

- International Journal of Pharmaceutical Sciences and Research. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

- PubChemLite. This compound. [Link]

- PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]

- ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]

- Journal of Organic and Pharmaceutical Chemistry. Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. [Link]

- National Institutes of Health (NIH).

- ResearchGate.

- National Institutes of Health (NIH).

- Organic Chemistry Portal. Pyrazole synthesis. [Link]

- SIELC Technologies. Pyrazole, 4-chloro-3-methyl. [Link]

- Google Patents.

- MDPI.

- National Institutes of Health (NIH). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. 4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOLE | 400753-12-0 [chemicalbook.com]

- 3. PubChemLite - this compound (C4H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 4. 4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. heteroletters.org [heteroletters.org]

- 9. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 4-Chloro-3-methyl-5-nitro-1H-pyrazole

This guide provides a comprehensive technical overview of 4-Chloro-3-methyl-5-nitro-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. We will delve into its core identifiers, physicochemical properties, plausible synthetic routes, and critical safety protocols, grounded in established chemical principles.

Introduction: The Pyrazole Scaffold

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This "biologically privileged" scaffold is a cornerstone in drug discovery and development due to its versatile binding capabilities and wide spectrum of biological activities. Pyrazole derivatives have been successfully developed into commercial drugs for analgesia, inflammation, and viral infections. Their utility also extends to agriculture, where they form the basis of potent herbicides and fungicides. The specific substitution pattern of this compound, featuring electron-withdrawing chloro and nitro groups and an electron-donating methyl group, makes it a valuable and reactive intermediate for synthesizing more complex molecular architectures.

Core Identifiers and Chemical Structure

Precise identification is critical for regulatory compliance, procurement, and scientific communication. While a specific CAS number for the this compound isomer is not consistently reported across major databases, its molecular formula and structure are well-defined. It is crucial for researchers to distinguish it from its isomers, which possess different chemical properties and CAS numbers.

Table 1: Core Identifiers for this compound and Key Isomers

| Identifier | This compound | 4-Chloro-5-methyl-3-nitro-1H-pyrazole | 4-Chloro-1-methyl-3-nitro-1H-pyrazole |

| CAS Number | Not definitively assigned | 400753-12-0[1][2] | 84547-94-4[3] |

| IUPAC Name | This compound | 4-Chloro-5-methyl-3-nitro-1H-pyrazole | 4-Chloro-1-methyl-3-nitropyrazole[3] |

| Molecular Formula | C₄H₄ClN₃O₂[4] | C₄H₄ClN₃O₂ | C₄H₄ClN₃O₂[3] |

| Molecular Weight | 161.55 g/mol | 161.55 g/mol | 161.55 g/mol [3] |

| Canonical SMILES | CC1=NNC(=C1Cl)[O-][4] | CC1=C(C(=NN1)Cl)[O-] | CN1C=C(C(=N1)[O-])Cl[5] |

| InChIKey | RVRMXEGIHGSLHB-UHFFFAOYSA-N[4] | Not readily available | AOXWAIJORDLPSN-UHFFFAOYSA-N[3] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; N2 [label="NH", pos="-1.2,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-0.6!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.6!", fontcolor="#202124"];

// Define substituent nodes Me [label="H₃C", pos="-2.4,-1.2!", fontcolor="#202124"]; Cl [label="Cl", pos="0,-2.4!", fontcolor="#EA4335"]; N_nitro [label="N⁺", pos="2.4,-1.2!", fontcolor="#4285F4"]; O1_nitro [label="O⁻", pos="3.2,-0.4!", fontcolor="#EA4335"]; O2_nitro [label="O⁻", pos="3.2,-2.0!", fontcolor="#EA4335"];

// Draw bonds for the pyrazole ring N1 -- C5 [penwidth=2]; C5 -- C4; C4 -- C3 [penwidth=2]; C3 -- N2; N2 -- N1 [penwidth=2];

// Draw bonds for substituents C3 -- Me; C4 -- Cl; C5 -- N_nitro; N_nitro -- O1_nitro [penwidth=2]; N_nitro -- O2_nitro; }

Figure 1: Chemical structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

The most plausible approach involves a multi-step sequence starting from a suitable β-dicarbonyl precursor, followed by cyclization and subsequent functionalization.

Step-by-Step Experimental Protocol (Hypothetical):

-

Knorr Pyrazole Synthesis:

-

Rationale: This is the foundational method for creating the pyrazole core. The reaction of a 1,3-dicarbonyl compound with hydrazine yields the pyrazole ring. To obtain the 3-methyl substitution, 2-chloroacetoacetic ester would be a logical starting material.

-

Procedure: To a solution of 2-chloroacetoacetic ester (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor reaction completion by TLC. Upon completion, cool the mixture and precipitate the product by adding cold water. Filter and dry the resulting 4-chloro-3-methyl-1H-pyrazol-5(4H)-one.

-

-

Aromatization/Tautomerization:

-

Rationale: The pyrazolone intermediate exists in tautomeric forms. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) can both aromatize the ring and ensure the 5-position is hydroxylated, ready for nitration, or directly chlorinate it. The Vilsmeier-Haack reaction is a powerful method for chloroformylation of activated rings.[6]

-

Procedure: Treat the pyrazolone from the previous step with excess POCl₃ and gently heat under reflux for 2-3 hours.[7] Carefully quench the reaction by pouring it over crushed ice. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with a suitable organic solvent like ethyl acetate.

-

-

Nitration:

-

Rationale: The final step is the introduction of the nitro group at the C5 position. The pyrazole ring is activated towards electrophilic substitution. A standard nitrating mixture is required.

-

Procedure: Dissolve the 4-chloro-3-methyl-1H-pyrazole in concentrated sulfuric acid at 0°C. Add a nitrating mixture (a stoichiometric amount of nitric acid in sulfuric acid) dropwise, maintaining the low temperature. Stir for 1-2 hours, then allow to warm to room temperature. Pour the mixture onto ice, and the nitrated product should precipitate. Filter, wash with cold water until neutral, and dry.

-

Sources

- 1. 4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOLE | 400753-12-0 [chemicalbook.com]

- 2. 4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOLE | 400753-12-0 [amp.chemicalbook.com]

- 3. 4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C4H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 4-chloro-1-methyl-3-nitro-1h-pyrazole (C4H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. heteroletters.org [heteroletters.org]

structure elucidation of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical and pharmaceutical research. For heterocyclic compounds like pyrazoles, which form the core of numerous pharmacologically active agents, subtle changes in substituent placement can drastically alter biological activity. This guide provides a comprehensive, methodology-focused walkthrough for the structure elucidation of a specific substituted pyrazole, this compound. We will proceed through a logical, multi-technique workflow, demonstrating how data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance experiments are synergistically integrated to build an unassailable structural hypothesis. The narrative emphasizes the rationale behind experimental choices and the interpretation of complex datasets, mirroring the deductive process employed in a contemporary research environment.

The Elucidation Pathway: A Strategic Overview

The process of structure elucidation is not a linear checklist but a logical cascade of experiments where each result informs the next. Our strategy for this compound is designed to first establish the fundamental molecular identity and then meticulously map the atomic connectivity.

Caption: The logical workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into atomic connectivity, we must confirm the molecular formula and the presence of key functional groups. This foundational data prevents erroneous interpretations in later, more complex stages.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: The first and most critical question is: what is the molecular weight and elemental composition? High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this. For this compound, the expected molecular formula is C₄H₄ClN₃O₂. HRMS provides an exact mass measurement, which can confirm this composition over other possibilities with the same nominal mass. Furthermore, the presence of chlorine provides a distinct isotopic signature (³⁵Cl and ³⁷Cl in an ~3:1 ratio), resulting in a characteristic M+2 peak that is a powerful diagnostic tool.

Data Summary: Mass Spectrometry

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Formula | C₄H₄ClN₃O₂ | Based on synthetic precursors. |

| Monoisotopic Mass | 160.9992 Da | Calculated for C₄H₄³⁵ClN₃O₂.[1][2] |

| M+ Peak (EI-MS) | m/z 161 | Nominal mass for the most abundant isotopes. |

| Isotopic Pattern | M+2 peak at ~32% intensity of M+ | Confirms the presence of one chlorine atom. |

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ adduct (expected m/z 162.0065) and in negative ion mode for the [M-H]⁻ adduct (expected m/z 159.9919).[1]

-

Analysis: Compare the measured exact mass to the theoretical value. The deviation should be less than 5 ppm to confidently assign the elemental composition. Analyze the isotopic distribution to confirm the presence of chlorine.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups predicted by the proposed structure. For our target molecule, we are specifically looking for evidence of the N-H bond, the nitro (NO₂) group, and vibrations associated with the pyrazole ring. The N-H stretch is often broad due to hydrogen bonding, a characteristic feature of N-unsubstituted pyrazoles.[3] The nitro group should give rise to two strong, distinct stretching bands.

Data Summary: Key IR Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3100 - 3400 (broad) | Stretching |

| C-H (methyl) | 2950 - 3000 | Stretching |

| C=N / C=C (ring) | 1550 - 1650 | Ring Stretching |

| Nitro (NO₂) Asymmetric | 1500 - 1570 | Asymmetric Stretching |

| Nitro (NO₂) Symmetric | 1300 - 1370 | Symmetric Stretching |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform automatic background subtraction and ATR correction.

-

Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.

The Core of Connectivity: Advanced NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (HMBC) experiments to solve the puzzle.

¹H and ¹³C NMR: The Carbon-Hydrogen Framework

Expertise & Experience: The ¹H NMR spectrum is expected to be simple, showing only two signals: one for the three equivalent protons of the methyl group and another for the single N-H proton. The ¹³C NMR spectrum should reveal four distinct carbon signals: one for the methyl group and one for each of the three unique carbons in the pyrazole ring (C3, C4, and C5). The chemical shifts are heavily influenced by the electron-withdrawing effects of the chloro and nitro substituents, which deshield the nearby nuclei, causing them to resonate at a higher frequency (further downfield).

Data Summary: Predicted NMR Chemical Shifts

| Nucleus | Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale for Chemical Shift |

|---|---|---|---|---|

| CH₃ | Methyl | ~2.4 - 2.6 | ~12 - 15 | Attached to an sp² carbon of the pyrazole ring. |

| N-H | Amine | >13.0 (broad) | - | Highly deshielded proton on a π-deficient aromatic ring, often very broad and may exchange with solvent.[3] |

| C3 | Ring Carbon | - | ~145 - 150 | Attached to the methyl group and adjacent to a ring nitrogen. |

| C4 | Ring Carbon | - | ~110 - 115 | Attached to the strongly electron-withdrawing chlorine atom. |

| C5 | Ring Carbon | - | ~148 - 155 | Attached to the strongly electron-withdrawing nitro group. |

Note: Predicted values are based on general pyrazole chemistry and data for related substituted pyrazoles. Actual values may vary.[4][5]

2D NMR (HMBC): Forging the Connections

Trustworthiness: While 1D NMR provides the pieces of the puzzle, the Heteronuclear Multiple Bond Correlation (HMBC) experiment shows how they connect. This experiment detects correlations between protons and carbons that are separated by two or three bonds. It is the key to unambiguously placing the substituents on the pyrazole ring.

The Causality of HMBC:

-

A correlation from the methyl protons (on C-3) to the carbon at C-4 confirms their adjacency.

-

A correlation from the methyl protons to the carbon at C-5 is not expected (4 bonds), but a strong correlation to C-3 is expected.

-

Crucially, a correlation from the N-H proton (on N-1) to both C-5 and C-4 would lock in the entire structure, confirming the positions of the nitro and chloro groups relative to the N-H.

Caption: Key HMBC correlations confirming the structure.

Experimental Protocol: 2D NMR (¹H-¹³C HMBC)

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like N-H).

-

Instrument Tuning: Tune and match the ¹H and ¹³C channels of the NMR probe. Acquire a ¹H spectrum and calibrate the pulse widths.

-

Parameter Setup: Use a standard HMBC pulse sequence. Set the ¹³C spectral width to cover the expected range (~0-160 ppm). The key parameter is the long-range coupling delay (typically optimized for J = 8-10 Hz) to enhance correlations over 2-3 bonds.

-

Data Acquisition: Acquire data over several hours to achieve adequate signal-to-noise.

-

Data Processing: Apply appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform. Phase the spectrum and reference it to the solvent signal.

-

Analysis: Identify cross-peaks that connect protons and carbons as predicted above.

The Gold Standard: Single-Crystal X-Ray Crystallography

While our spectroscopic data provides a robust and self-consistent structural proof, single-crystal X-ray crystallography remains the ultimate arbiter of molecular structure in the solid state.[6] It provides precise bond lengths, bond angles, and the three-dimensional arrangement of atoms, leaving no room for ambiguity.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a suitable single crystal of the compound, often by slow evaporation of a saturated solution in an appropriate solvent system. This is frequently the most challenging step.

-

Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.[6]

-

Data Collection: Place the crystal in a diffractometer and cool it in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[3]

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson functions. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

Validation: The final refined structure provides an unambiguous confirmation of the connectivity and stereochemistry.

Conclusion: A Synthesis of Evidence

The structure of this compound was unequivocally determined through a synergistic application of modern analytical techniques. Mass spectrometry confirmed the molecular formula C₄H₄ClN₃O₂ and the presence of a chlorine atom. FTIR spectroscopy identified the essential N-H, C-H, and NO₂ functional groups. Finally, a suite of NMR experiments, culminating in the decisive correlations observed in the HMBC spectrum, established the precise connectivity of the methyl, chloro, and nitro substituents on the pyrazole ring. This logical and self-validating workflow represents a standard, rigorous approach to structure elucidation in the fields of chemical research and drug development.

References

- Structural elucidation of pyrazoles and derivatives by NMR spectroscopy. ResearchGate.

- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.

- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.

- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.

- Electronic Supplementary Information for Catalytic Transfer Hydrogenation. The Royal Society of Chemistry.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- Contents - Supporting Information. The Royal Society of Chemistry.

- Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy. MDPI.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate.

- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.

- Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. International Journal of Pharmaceutical Sciences and Research.

- This compound. PubChemLite.

- 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. ResearchGate.

- 4-Chloro-1-methyl-3-nitro-1H-pyrazole. PubChem.

- 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate.

- 13C NMR Chemical Shifts. Organic Chemistry Data.

- The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI.

- Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.

- (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

- 1H-Pyrazole. NIST WebBook.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health.

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem.

- FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). ResearchGate.

Sources

- 1. PubChemLite - this compound (C4H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Potential Biological Activity of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide provides a forward-looking analysis of the potential biological activities of a specific, yet underexplored derivative: 4-Chloro-3-methyl-5-nitro-1H-pyrazole. While direct biological data for this compound is scarce, a comprehensive evaluation of its structural components—the pyrazole core, a chloro substituent at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position—allows for the formulation of strong, testable hypotheses regarding its therapeutic potential. This document outlines the scientific rationale for investigating this molecule as a novel anticancer and antimicrobial agent, providing detailed experimental workflows for its validation.

Introduction: The Pyrazole Scaffold and a Molecule of Interest

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is found in numerous FDA-approved drugs, validating its significance in drug design.[3][4] The versatility of the pyrazole ring allows for substitutions that can dramatically influence its biological profile, leading to compounds with activities ranging from anti-inflammatory and analgesic to anticancer and antimicrobial.[2][5]

This compound (Figure 1) combines several key features that suggest significant bioactivity:

-

The Pyrazole Core: A proven pharmacophore.[1]

-

4-Chloro Group: Halogenation, particularly at the C4 position, is known to enhance the lipophilicity and antimicrobial potency of heterocyclic compounds.[6]

-

5-Nitro Group: Nitroaromatic compounds are well-established as bioreductive drugs, often exhibiting selective toxicity towards hypoxic cells found in solid tumors and certain microbial environments.

-

3-Methyl Group: Small alkyl groups can modulate steric and electronic properties, influencing binding affinity to biological targets.

This guide will therefore explore the two most promising therapeutic avenues for this molecule: oncology and microbiology.

| Compound Attribute | Details |

| IUPAC Name | This compound |

| CAS Number | 400753-12-0[7] |

| Molecular Formula | C₄H₄ClN₃O₂ |

| Molecular Weight | 161.55 g/mol |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be conceptualized through a multi-step process starting from readily available precursors, adapting established methods for pyrazole synthesis.[8][9][10] The core reaction is the cyclocondensation of a hydrazine with a β-dicarbonyl compound.

Caption: Tiered experimental workflow for evaluating anticancer potential.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell growth. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. [11] Step-by-Step Methodology:

-

Cell Plating: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma) and a non-cancerous control line (e.g., WI-38 human lung fibroblast) into 96-well plates at a density of 5,000-10,000 cells/well. [3]Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.01 µM to 100 µM). Replace the old medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 72 hours. [12]4. MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. [13]5. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated detergent reagent) to each well to dissolve the formazan crystals. [11]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot absorbance against compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: IC₅₀ Values (µM)

| Cell Line | Type | This compound | Doxorubicin (Control) |

| A549 | Lung Cancer | Experimental Value | Experimental Value |

| MCF-7 | Breast Cancer | Experimental Value | Experimental Value |

| HCT-116 | Colon Cancer | Experimental Value | Experimental Value |

| WI-38 | Normal Fibroblast | Experimental Value | Experimental Value |

Protocol 2: VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2, a key driver of angiogenesis.

Step-by-Step Methodology:

-

Reagent Preparation: Use a commercially available VEGFR-2 kinase assay kit, which typically includes recombinant human VEGFR-2 enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Compound Addition: Dispense the test compound at various concentrations into the wells of a 96-well plate.

-

Kinase Reaction: Add the VEGFR-2 enzyme and the substrate to the wells. Initiate the phosphorylation reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a specific antibody that recognizes the phosphorylated tyrosine, linked to a detection system (e.g., HRP or fluorescence).

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway. [14][15][16][17][18]

Potential Biological Activity II: Antimicrobial Agent

Scientific Rationale: The pyrazole nucleus is a well-established scaffold for antimicrobial agents, with derivatives showing activity against a broad spectrum of bacteria and fungi. [19][20]The incorporation of a halogen, such as chlorine, is a common strategy in medicinal chemistry to increase a molecule's lipophilicity. [6]This can enhance its ability to penetrate the lipid-rich cell membranes and walls of microorganisms, thereby increasing its antimicrobial efficacy.

Hypothesized Mechanism of Action: The mechanism could be multifaceted:

-

Cell Wall/Membrane Disruption: Increased lipophilicity from the chloro group could allow the compound to intercalate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. [21]* Enzyme Inhibition: Pyrazoles are known to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are required for DNA replication and repair. [22]* Inhibition of Biofilm Formation: Many chronic infections are associated with biofilms, which are resistant to conventional antibiotics. Novel pyrazoles have shown promise in inhibiting biofilm formation.

Experimental Validation Workflow: Antimicrobial Activity

Caption: Sequential workflow for evaluating antimicrobial potential.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique for its determination. [23][24][25][26][27] Step-by-Step Methodology:

-

Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 90028) overnight. Dilute the cultures in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth. Final concentrations may range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Reading: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Data Presentation: MIC Values (µg/mL)

| Microorganism | Strain Type | This compound | Ciprofloxacin (Control) |

| S. aureus | Gram-positive | Experimental Value | Experimental Value |

| E. coli | Gram-negative | Experimental Value | Experimental Value |

| C. albicans | Yeast | Experimental Value | Fluconazole Value |

Conclusion and Future Perspectives

This compound is a compelling molecule for investigation in drug discovery. Its structure combines the proven pyrazole scaffold with substituents known to confer potent and, potentially, selective biological activities. The rationale laid out in this guide strongly supports its evaluation as both an anticancer agent, with a potential for hypoxia-selectivity, and a broad-spectrum antimicrobial agent.

The proposed experimental workflows provide a clear, tiered path for validating these hypotheses, from initial screening to preliminary mechanistic insights. Positive results from these studies would warrant progression to more advanced investigations, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.

-

Advanced Mechanistic Studies: Identifying specific molecular targets and pathways.

-

In Vivo Efficacy: Testing the compound in relevant animal models of cancer and infection.

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the lead compound.

The exploration of this compound represents a rational, structure-based approach to identifying novel therapeutic leads to address critical unmet needs in oncology and infectious diseases.

References

- ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators.

- Al-Ostoot, F. H., Al-Ghamdi, A. A., Aouad, M. R., & Alafeefy, A. M. (2022).

- Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map.

- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & de Souza, M. C. B. V. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1341.

- Ji, K., Wang, Y., & Gao, C. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599283.

- Bansal, R. K., & Kumar, R. (2017).

- Microbe Online. (2013). Broth Dilution Method for MIC Determination.

- Jamwal, A., Javed, A., & Bhardwaj, V. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmacy and Biological Sciences, 3(2), 114-129.

- Pawar, S. S., & Ragit, S. S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.

- Abhinand, P. A., & Varghese, R. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.

- Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights.

- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- del Villar, A., Miller, R. A., & Gaunt, P. S. (2004). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Journal of Clinical Microbiology, 42(9), 4214-4218.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- Horton, T. (n.d.). MTT Cell Assay Protocol.

- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018).

- Al-Mulla, H. M., Al-Shammari, A. M., & Al-Juboori, A. M. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14668.

- Patel, R., & Kumar, R. (2020). Pyrazoles as anticancer agents: Recent advances.

- International Journal of Pharmaceutical Sciences Review and Research. (2017). Review: Anticancer Activity Of Pyrazole.

- ResearchGate. (2014). (PDF) Antibacterial, Antifungal, Anti-Oxidant, Anti-Inflammatory and Anti-Hypertensive Activities of N-Chloropyrazinamide.

- International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives.

- Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363.

- Al-Ostoot, F. H., Al-Ghamdi, A. A., & Aouad, M. R. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2018(4), M1016.

- Borrego, E. A., Guerena, C. D., Schiaffino Bustamante, A. Y., Gutierrez, D. A., Valenzuela, C. A., Betancourt, A. P., ... & Aguilera, R. J. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7686.

- Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320-1326.

- Semantic Scholar. (2022). Antibacterial pyrazoles: tackling resistant bacteria.

- International Journal of Pharmacy and Technology. (2016). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Di Sarno, V., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2539.

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. jchr.org [jchr.org]

- 3. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOLE | 400753-12-0 [chemicalbook.com]

- 8. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]

- 9. heteroletters.org [heteroletters.org]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. atcc.org [atcc.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. Antibacterial pyrazoles: tackling resistant bacteria. | Semantic Scholar [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 24. protocols.io [protocols.io]

- 25. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Substituted Nitro-Pyrazoles: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Nitro Group's Impact on the Privileged Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a versatile template for designing molecules that can interact with a wide array of biological targets. The introduction of a nitro (-NO2) group onto this scaffold dramatically alters its physicochemical properties, often enhancing its biological activity. The strong electron-withdrawing nature of the nitro group can influence the molecule's acidity, reactivity, and potential for hydrogen bonding, leading to improved potency and target specificity. This guide provides an in-depth exploration of substituted nitro-pyrazoles, covering their synthesis, biological activities, and the underlying principles that govern their therapeutic potential.

Synthetic Strategies for Substituted Nitro-Pyrazoles

The synthesis of substituted nitro-pyrazoles can be broadly categorized into two main approaches: the direct nitration of a pre-formed pyrazole ring and the construction of the nitro-pyrazole ring from acyclic precursors, often involving cycloaddition reactions. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Direct Nitration of Pyrazoles

Direct nitration is a common method for introducing a nitro group onto the pyrazole ring. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole core.

This protocol describes a one-pot, two-step synthesis of 4-Nitro-1H-pyrazole from pyrazole, optimized for high yield.

Materials:

-

Pyrazole

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (90%)

-

Fuming sulfuric acid (20% oleum)

-

Ice

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice-water bath

Procedure:

-

Step 1: Formation of Pyrazole Sulfate. In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazole in concentrated sulfuric acid.

-

Step 2: Nitration. Cool the flask in an ice-water bath. Slowly add a pre-mixed solution of fuming nitric acid and fuming sulfuric acid (nitrating mixture) dropwise to the pyrazole sulfate solution while maintaining the temperature.

-

Reaction. After the addition is complete, raise the temperature to 50°C and stir the reaction mixture for 1.5 hours.

-

Work-up. Carefully pour the reaction mixture into a beaker containing crushed ice. A white solid will precipitate.

-

Isolation. Collect the solid by filtration and wash it with ice-cold water.

-

Purification. Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an ethyl ether/hexane mixture.

Causality Behind Experimental Choices:

-

The use of fuming nitric and sulfuric acids creates a highly electrophilic nitronium ion (NO2+), which is necessary to overcome the relative electron-richness of the pyrazole ring and achieve nitration.

-

The initial formation of pyrazole sulfate helps to control the reactivity and directs the nitration to the 4-position.

-

The controlled temperature during the addition of the nitrating mixture is crucial to prevent runaway reactions and the formation of unwanted byproducts.

-

Pouring the reaction mixture into ice water serves to quench the reaction and precipitate the less soluble product.

Sources

The Enigmatic Genesis of 4-Chloro-3-methyl-5-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of the heterocyclic compound 4-Chloro-3-methyl-5-nitro-1H-pyrazole. Despite its presence in chemical supplier databases, a comprehensive historical account and a detailed, validated synthesis protocol from primary scientific literature remain elusive. This guide, therefore, synthesizes available information on related pyrazole chemistry to propose a plausible synthetic pathway and discusses the compound's potential significance in medicinal and agrochemical research. It aims to provide a foundational understanding for researchers interested in this sparsely documented molecule, highlighting the existing knowledge gaps and opportunities for future investigation.

Introduction: The Pyrazole Scaffold and Its Significance

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry. Its structural versatility and ability to participate in various biological interactions have led to the development of numerous successful drugs and agrochemicals. The diverse pharmacological activities exhibited by pyrazole derivatives underscore the importance of exploring novel substitution patterns on this privileged scaffold. The introduction of a chloro group, a methyl group, and a nitro group, as seen in this compound, is anticipated to modulate the electronic and steric properties of the pyrazole ring, potentially leading to unique biological activities.

The Obscure History: Unraveling the Discovery

A thorough investigation of scientific literature and patent databases did not yield a definitive publication detailing the initial discovery and characterization of this compound. While the compound is listed by several chemical suppliers with the CAS number 400753-12-0, pointing to its existence, the seminal work describing its first synthesis and the pioneers behind it remains uncredited in readily accessible scientific archives.

This lack of a clear historical record is not uncommon for certain chemical entities that may have been synthesized as part of broader screening libraries or as intermediates in undisclosed proprietary research. The history of such compounds often lies buried in internal laboratory notebooks or in less-indexed, older literature.

A Plausible Synthetic Trajectory: An In-Depth Technical Perspective

In the absence of a documented synthesis, we can infer a logical and experimentally sound pathway to this compound based on established pyrazole chemistry. The proposed synthesis involves a two-step process starting from the readily available 3-methyl-1H-pyrazole.

Rationale for the Synthetic Approach

The proposed synthesis prioritizes a regioselective approach to introduce the chloro and nitro groups at the desired positions. The strategy involves an initial chlorination of the pyrazole ring followed by nitration. The rationale behind this sequence is to leverage the directing effects of the substituents on the pyrazole ring.

Proposed Experimental Workflow

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology (Hypothetical)

Step 1: Synthesis of 4-Chloro-3-methyl-1H-pyrazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methyl-1H-pyrazole in a suitable inert solvent such as dichloromethane or chloroform.

-

Chlorination: Cool the solution in an ice bath. Slowly add a solution of a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), in the same solvent through the dropping funnel. The choice of chlorinating agent is critical to control regioselectivity.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-